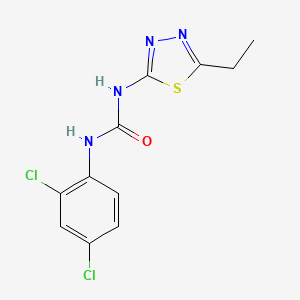
4-ethyl-2-phenyl-1(2H)-phthalazinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-2-phenyl-1(2H)-phthalazinethione, also known as EPPT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of phthalazine derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is not fully understood. However, several studies suggest that it acts by inhibiting the activity of certain enzymes and proteins, thereby preventing the growth and proliferation of cancer cells. Additionally, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 4-ethyl-2-phenyl-1(2H)-phthalazinethione. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications. Moreover, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may be a promising approach for cancer therapy.
实验室实验的优点和局限性
4-ethyl-2-phenyl-1(2H)-phthalazinethione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Moreover, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has been shown to exhibit low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
4-ethyl-2-phenyl-1(2H)-phthalazinethione has shown promising results in various studies, and several future directions can be explored. One of the potential areas of research is the development of 4-ethyl-2-phenyl-1(2H)-phthalazinethione-based drug formulations for the treatment of cancer and other diseases. Moreover, further studies can be conducted to investigate the mechanism of action of 4-ethyl-2-phenyl-1(2H)-phthalazinethione and its potential applications in other scientific fields. Additionally, the development of more efficient synthesis methods for 4-ethyl-2-phenyl-1(2H)-phthalazinethione can also be explored to improve its availability and accessibility.
Conclusion
In conclusion, 4-ethyl-2-phenyl-1(2H)-phthalazinethione is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in various studies and has potential applications in the field of medicinal chemistry. The synthesis method of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is efficient and reliable, and it exhibits low toxicity. However, its low solubility in water is a limitation that needs to be addressed. Further studies can be conducted to explore the potential applications of 4-ethyl-2-phenyl-1(2H)-phthalazinethione and to improve its availability and efficacy.
合成方法
The synthesis of 4-ethyl-2-phenyl-1(2H)-phthalazinethione involves the reaction of 2-phenylhydrazine with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to obtain 4-ethyl-2-phenyl-1(2H)-phthalazinethione. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
科学研究应用
4-ethyl-2-phenyl-1(2H)-phthalazinethione has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-ethyl-2-phenyl-1(2H)-phthalazinethione is in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, 4-ethyl-2-phenyl-1(2H)-phthalazinethione has also been investigated for its potential use as a diagnostic agent for various diseases.
属性
IUPAC Name |
4-ethyl-2-phenylphthalazine-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-15-13-10-6-7-11-14(13)16(19)18(17-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRIAQCSWBTPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
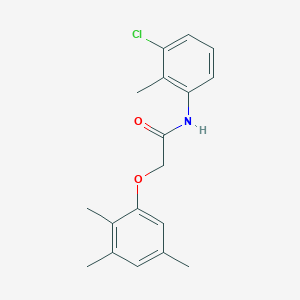

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)


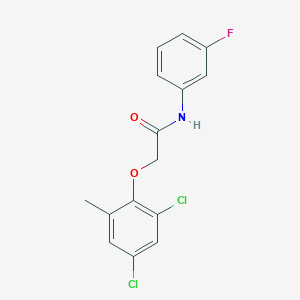
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
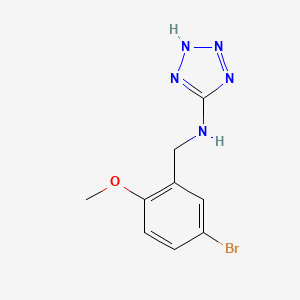
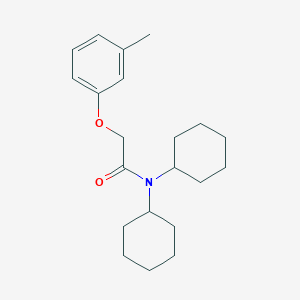
![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
